
Indolin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-3-one hydrochloride is a compound that features an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its presence in various natural products and synthetic pharmaceuticals. Indolin-3-one derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Indolin-3-one hydrochloride can be synthesized through several methods. One common approach involves the palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This reaction yields tetracyclic indolin-3-ones with C2-quaternary stereocenters under mild conditions . Another method involves the copper-catalyzed oxidative dimerization of 2-aryl indoles, followed by cross-addition with indoles, to produce C2-tetrasubstituted indolin-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as palladium and copper, is common in these processes due to their efficiency in facilitating the necessary chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
Indolin-3-one hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the indolin-3-one core to produce different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, carboxylic acids, hydrogen peroxide, and aryl halides. Reaction conditions are typically mild, with reactions often conducted at room temperature to ensure high selectivity and yield.
Major Products
Major products formed from these reactions include C2-acyloxy indolin-3-ones, nucleophilic 2-monoarylated indole-3-ones, and various substituted indolin-3-one derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Indolin-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and natural products.
Industry: Indolin-3-one derivatives are used in the development of pharmaceuticals and as building blocks in organic synthesis.
Mecanismo De Acción
The mechanism of action of indolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, certain derivatives inhibit kinase families, which play a crucial role in cell signaling and cancer progression . The compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, making it a versatile tool in drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to indolin-3-one hydrochloride include:
Oxoindolin-2-one derivatives: These compounds share a similar indole core structure and exhibit comparable biological activities.
Indole derivatives: Various indole derivatives, such as N-arylsulfonyl-3-acetylindole, possess similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its ability to form C2-quaternary stereocenters and its versatility in undergoing various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1,2-dihydroindol-3-one;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-4,9H,5H2;1H |
Clave InChI |
MBLNODBRHFWCTM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=CC=CC=C2N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



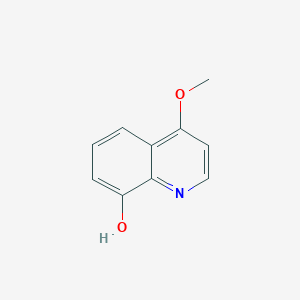
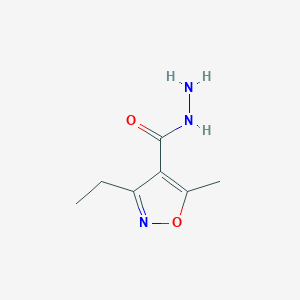

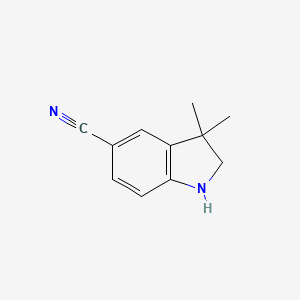
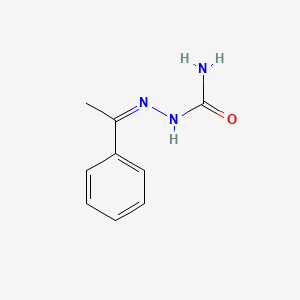
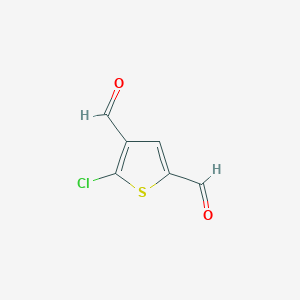
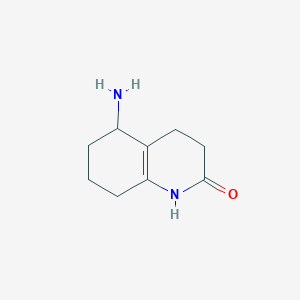

![[(Phenylsulfanyl)methyl]boronic acid](/img/structure/B11913180.png)




